4-Bromo-2-(chloromethyl)-6-methylpyridine
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Overview
Description
4-Bromo-2-(chloromethyl)-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-methylpyridine typically involves the bromination and chloromethylation of 6-methylpyridine. One common method includes the following steps:
Bromination: 6-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
4-Bromo-2-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methylpyridine depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloromethylpyridine: Similar structure but lacks the methyl group at the 6-position.
2-Bromo-4-chloromethylpyridine: Bromine and chlorine substituents are at different positions.
6-Methyl-2-chloropyridine: Lacks the bromine substituent.
Uniqueness
4-Bromo-2-(chloromethyl)-6-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and potential pharmaceutical uses.
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYSCIEGFVWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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